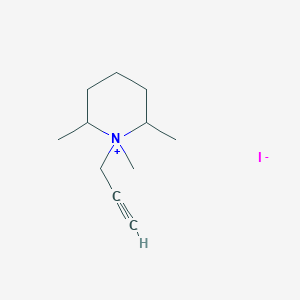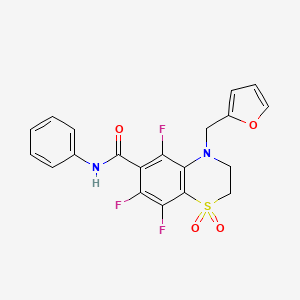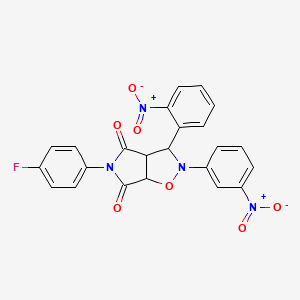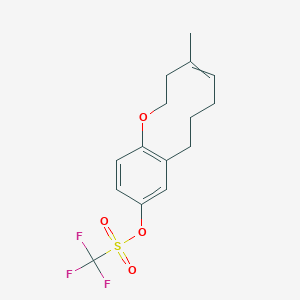
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide is a chemical compound that belongs to the class of piperidinium salts This compound is characterized by the presence of a piperidine ring substituted with three methyl groups and a propynyl group, along with an iodide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide typically involves the alkylation of 1,2,6-trimethylpiperidine with propargyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the iodide. The general reaction scheme is as follows:
Starting Materials: 1,2,6-trimethylpiperidine and propargyl iodide.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) to avoid moisture. Solvents such as acetonitrile or dichloromethane are commonly used.
Procedure: The 1,2,6-trimethylpiperidine is dissolved in the solvent, and propargyl iodide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration or extraction, followed by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates.
Addition Reactions: The propynyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution: Reagents like sodium halides or potassium cyanide in polar solvents (e.g., water or alcohol) are used.
Addition: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, I2) in non-polar solvents (e.g., chloroform) are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium cyanide would yield the corresponding nitrile, while addition of hydrogen bromide would result in the formation of a bromoalkane.
Applications De Recherche Scientifique
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide involves its interaction with molecular targets and pathways. The propynyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidinium ion can interact with receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,6-Trimethylpiperidine: Lacks the propynyl group and iodide ion, making it less reactive in certain reactions.
Propargyl Iodide: Contains the propynyl group but lacks the piperidine ring, limiting its applications.
Other Piperidinium Salts: May have different substituents or counterions, affecting their reactivity and properties.
Uniqueness
1,2,6-Trimethyl-1-(prop-2-YN-1-YL)piperidin-1-ium iodide is unique due to the combination of the piperidine ring, multiple methyl groups, and the propynyl group
Propriétés
Formule moléculaire |
C11H20IN |
|---|---|
Poids moléculaire |
293.19 g/mol |
Nom IUPAC |
1,2,6-trimethyl-1-prop-2-ynylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C11H20N.HI/c1-5-9-12(4)10(2)7-6-8-11(12)3;/h1,10-11H,6-9H2,2-4H3;1H/q+1;/p-1 |
Clé InChI |
HXEPUVSMNWGDSU-UHFFFAOYSA-M |
SMILES canonique |
CC1CCCC([N+]1(C)CC#C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)



![1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene](/img/structure/B12636559.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)





![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)

